![molecular formula C11H11BrO B578643 (4-Bromo-3-methylphenyl)(cyclopropyl)methanone CAS No. 1267167-02-1](/img/structure/B578643.png)
(4-Bromo-3-methylphenyl)(cyclopropyl)methanone
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Overview
Description
(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is a chemical compound with the CAS Number: 1267167-02-1. It has a molecular weight of 239.11 and its IUPAC name is (4-bromo-3-methylphenyl)(cyclopropyl)methanone .
Molecular Structure Analysis
The InChI code for (4-Bromo-3-methylphenyl)(cyclopropyl)methanone is 1S/C11H11BrO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3 .Scientific Research Applications
Antimicrobial and Antioxidant Activities : A study demonstrated the synthesis of certain methanones, including derivatives of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone, which exhibited significant antibacterial and antifungal activities. These compounds also showed antioxidant properties (Thirunarayanan, 2017).
Anti-mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones, a class to which (4-Bromo-3-methylphenyl)(cyclopropyl)methanone belongs, have been synthesized and evaluated for their anti-tubercular activities. These compounds displayed promising results against Mycobacterium tuberculosis (Dwivedi et al., 2005).
Histamine H3‐Receptor Antagonist : Cyclopropyl phenyl methanones, which include (4-Bromo-3-methylphenyl)(cyclopropyl)methanone derivatives, have been used in the synthesis of ciproxifan, a novel antagonist for the histamine H3 receptor (Stark, 2000).
Combinatorial Chemistry Scaffolds : These compounds have also been used in combinatorial chemistry as scaffolds for the generation of structurally diverse alicyclic compounds (Grover et al., 2004).
Carbonic Anhydrase Inhibitors : Novel bromophenols, which can be derived from compounds like (4-Bromo-3-methylphenyl)(cyclopropyl)methanone, have been synthesized and shown to inhibit carbonic anhydrase, a key enzyme in many biological processes. These inhibitors have potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Anticancer and Antituberculosis Studies : Certain derivatives of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone have been synthesized and tested for their anticancer and antituberculosis properties, showing significant activity in these areas (Mallikarjuna et al., 2014).
Antiestrogenic Activity : Research has shown that certain derivatives of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone exhibit antiestrogenic activity, indicating potential applications in hormonal therapies (Jones et al., 1979).
Safety and Hazards
properties
IUPAC Name |
(4-bromo-3-methylphenyl)-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPNKCPSLVJPCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718196 |
Source
|
Record name | (4-Bromo-3-methylphenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1267167-02-1 |
Source
|
Record name | (4-Bromo-3-methylphenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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